![molecular formula C16H19N3O3 B2449699 4-(4-羟基苯基)-6-异丁基-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 941980-20-7](/img/structure/B2449699.png)
4-(4-羟基苯基)-6-异丁基-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对 4-(4-羟基苯基)-6-异丁基-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮(也称为 4-(4-羟基苯基)-6-(2-甲基丙基)-1H,2H,3H,4H,5H,6H,7H-吡咯并[3,4-d]嘧啶-2,5-二酮)在科学研究中的应用的全面分析:
抗癌活性
该化合物在抗癌研究中显示出巨大潜力。它可以抑制参与癌细胞增殖的关键酶,例如 二氢叶酸还原酶 (DHFR)。 通过抑制 DHFR,该化合物减少了四氢叶酸的合成,四氢叶酸是 DNA 和 RNA 合成所必需的,从而导致癌细胞死亡 .
抗病毒应用
研究表明,吡咯并[3,4-d]嘧啶的衍生物具有抗病毒特性。 这些化合物已针对包括新城疫病毒在内的多种病毒进行了测试,显示出与利巴韦林等商业药物相当的抗病毒活性 .
抗炎特性
该化合物已被研究用于其抗炎作用。 它抑制促炎细胞因子和介质的产生,使其成为治疗类风湿性关节炎等炎症性疾病的潜在候选药物 .
神经保护作用
研究已经探索了该化合物的潜在神经保护作用。 研究发现,它可以保护神经元免受氧化应激和凋亡,表明它可用于治疗阿尔茨海默病和帕金森病等神经退行性疾病 .
抗氧化活性
该化合物表现出强大的抗氧化特性,可以清除自由基并减少氧化应激。 这使得它成为研究氧化应激在疾病中起关键作用的疾病(如心血管疾病和糖尿病)的宝贵候选药物 .
抗菌应用
研究表明,该化合物具有抗菌特性,对多种细菌和真菌病原体有效。 这使其成为开发新型抗菌剂的潜在候选药物 .
酶抑制
该化合物已被研究用于其抑制多种酶的能力,包括 聚(ADP-核糖)聚合酶-1 (PARP-1)。 PARP-1 抑制剂用于癌症治疗,通过阻止癌细胞中的 DNA 修复来增强 DNA 损伤剂的疗效 .
代谢性疾病中的治疗潜力
该化合物在通过调节关键代谢途径治疗代谢性疾病方面显示出潜力。 它已被研究用于其对葡萄糖代谢和脂质谱的影响,表明它可能用于治疗糖尿病和高脂血症等疾病 .
作用机制
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives have been reported to exhibit their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells . This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects could be the result of the compound’s interaction with its targets.
Action Environment
The lipophilicity of a compound can influence its interaction with the biological environment and its ability to cross cell membranes .
属性
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNTXDXZSYKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
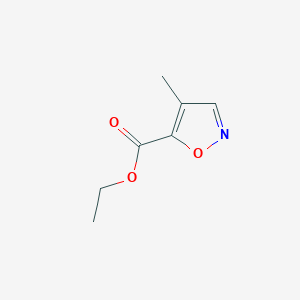
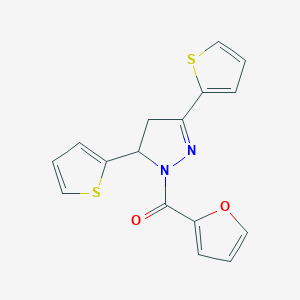
![3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2449620.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2449622.png)
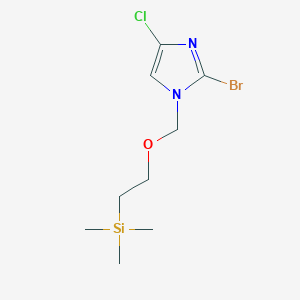
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)
![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)
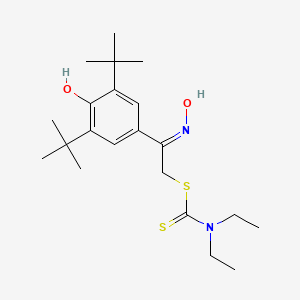
![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)
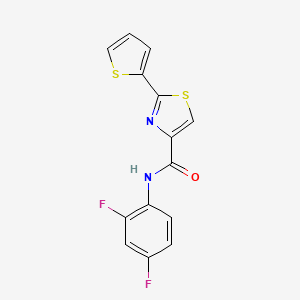
![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)
![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)
![4-Cyclopropyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2449636.png)

